3-bromo-N,5-dimethylpyridin-2-amine
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Overview
Description
3-Bromo-N,5-dimethylpyridin-2-amine is an organic compound with the molecular formula C7H9BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 3-position and two methyl groups at the 5-position and on the nitrogen atom of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N,5-dimethylpyridin-2-amine can be achieved through several methods. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst to produce the desired compound . Another method involves the reaction of N-methylformamide with 2,5-dibromo-3-methylpyridine under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain the desired quality for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N,5-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki cross-coupling reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki cross-coupling reactions.
Arylboronic Acids: Reactants in coupling reactions.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids produce various aryl-substituted pyridine derivatives .
Scientific Research Applications
3-Bromo-N,5-dimethylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Used in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-bromo-N,5-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to various biochemical effects. For example, its anti-thrombolytic activity may involve the inhibition of specific enzymes involved in blood clot formation .
Comparison with Similar Compounds
3-Bromo-N,5-dimethylpyridin-2-amine can be compared with other similar compounds, such as:
5-Bromo-2-(dimethylamino)pyridine: Similar structure but with different substitution patterns.
2-Amino-5-bromo-4,6-dimethylpyridine: Another brominated pyridine derivative with different functional groups.
5-Bromo-N,N-dimethylpyrimidin-2-amine: A related compound with a pyrimidine ring instead of a pyridine ring.
These compounds share similar chemical properties but differ in their specific applications and biological activities.
Properties
IUPAC Name |
3-bromo-N,5-dimethylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-3-6(8)7(9-2)10-4-5/h3-4H,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUFXFGRHGKCSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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